2-Ethoxyethanol chemical properties and structure
2-Ethoxyethanol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and metabolic fate of 2-Ethoxyethanol. The information is curated to support research, development, and safety assessments within the scientific and pharmaceutical sectors.
Chemical Identity and Structure
2-Ethoxyethanol, also known by trade names such as Cellosolve, is a glycol ether with the IUPAC name 2-ethoxyethan-1-ol.[1] It is a clear, colorless liquid with a mild, sweet, ether-like odor.[1][2] The chemical structure of 2-Ethoxyethanol consists of a two-carbon aliphatic chain with an ethoxy group at one end and a primary alcohol group at the other. This bifunctional nature imparts both hydrophilic and lipophilic characteristics, making it an effective solvent for a wide range of substances.[3]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-Ethoxyethan-1-ol[1] |
| CAS Number | 110-80-5[1] |
| Molecular Formula | C4H10O2[1] |
| Molecular Weight | 90.12 g/mol [4][5][6][7] |
| Synonyms | Ethylene glycol monoethyl ether, Cellosolve, Ethyl Cellosolve, Oxitol, EGEE[1][8] |
Physicochemical Properties
The physicochemical properties of 2-Ethoxyethanol are critical for its application as a solvent and for understanding its behavior in biological and environmental systems. It is miscible with water and many organic solvents.[1][9]
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Clear, colorless liquid[1] |
| Odor | Mild, sweet, ether-like[1][2] |
| Boiling Point | 135 °C[1][2][8] |
| Melting Point | -70 °C[1] |
| Density | 0.930 g/cm³ at 20 °C[1] |
| Flash Point | 40-44 °C[2][8] |
| Vapor Pressure | 5.31 mmHg at 25 °C[10] |
| Solubility in Water | Miscible[1][9] |
| logP (Octanol/Water Partition Coefficient) | -0.320[10] |
| Refractive Index (n20/D) | 1.407[2] |
Experimental Protocols for Property Determination
The accurate determination of physicochemical properties is essential for the safe handling, application, and modeling of 2-Ethoxyethanol. Standardized methodologies, such as those developed by ASTM International, are often employed.
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Boiling Point: The boiling point is typically determined using methods outlined in standards like ASTM D1078. This involves distilling the liquid under controlled conditions and recording the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.
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Density: Density is commonly measured using a hydrometer, pycnometer, or a digital density meter, following procedures such as those in ASTM D891. These methods involve determining the mass of a known volume of the substance at a specified temperature.
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Flash Point: The flash point is a measure of the flammability of a volatile substance. Standard methods like ASTM D56 (Tag Closed-Cup Tester) or ASTM D93 (Pensky-Martens Closed-Cup Tester) are used. These involve heating the sample in a closed cup and introducing an ignition source at regular intervals to determine the lowest temperature at which the vapors will ignite.
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Solubility in Water: The miscibility of 2-Ethoxyethanol in water is determined by simple visual observation. A specified amount of the substance is added to water at a constant temperature, and the mixture is agitated. The absence of phase separation indicates miscibility. For quantitative solubility, methods like shake-flask or potentiometric titration can be employed.
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Purity (by Gas Chromatography): The purity of 2-Ethoxyethanol is often assessed using gas chromatography (GC) coupled with a flame ionization detector (FID). A sample is vaporized and passed through a chromatographic column, which separates components based on their boiling points and interactions with the stationary phase. The area under the peak corresponding to 2-Ethoxyethanol is compared to the total area of all peaks to determine its purity.[1]
Metabolic Pathway
In vivo, 2-Ethoxyethanol is metabolized primarily in the liver. The metabolic pathway involves a two-step oxidation process, followed by conjugation. The toxicity of 2-Ethoxyethanol is largely attributed to its metabolite, ethoxyacetic acid.[11]
The initial step is the oxidation of the primary alcohol group to an aldehyde, catalyzed by alcohol dehydrogenase. Subsequently, aldehyde dehydrogenase rapidly oxidizes the intermediate aldehyde to ethoxyacetic acid. This carboxylic acid can then be conjugated with glycine (B1666218) to form N-ethoxyacetylglycine, which is excreted in the urine.[12]
Safety and Toxicology
2-Ethoxyethanol is classified as a hazardous substance. It is flammable and can form explosive mixtures with air.[13] Acute exposure can cause irritation to the skin, eyes, and respiratory system.[2] Chronic exposure has been linked to more severe health effects, including liver and kidney damage, and it is recognized as a reproductive toxin and a potent teratogen.[2] Due to these health concerns, its use has been significantly reduced and replaced with safer alternatives in many applications.[11]
References
- 1. 2-Ethoxyethanol, C4H10O2, 110-80-5, 2-Ethoxyethyl Alcohol; Ethyl 2-Hydroxyethyl Ether [mallakchemicals.com]
- 2. 2-Ethoxyethanol | 110-80-5 [chemicalbook.com]
- 3. Alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethoxyacetic acid and N-ethoxyacetylglycine: metabolites of ethoxyethanol (ethylcellosolve) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. Glycol monoethyl ether | C4H10O2 | CID 8076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Ethoxyethanol - DCCEEW [dcceew.gov.au]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 2-ETHOXYETHANOL [training.itcilo.org]
- 11. 110-80-5 CAS | 2-ETHOXYETHANOL | High Purity Solvents | Article No. 03716 [lobachemie.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Page loading... [wap.guidechem.com]
